![molecular formula C25H28N4O6 B11021364 N-(2-methoxy-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11021364.png)
N-(2-methoxy-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, so let’s break it down:
- The core structure is a piperidine ring (a six-membered nitrogen-containing ring).
- It has a carbonyl group (C=O) attached to the piperidine ring.
- There’s a 4-methylphenyl group (a substituted benzene ring) linked to the carbonyl carbon.
- The piperidine nitrogen is further modified with a 3-yl group.
- Finally, a nitro group (NO₂) and a methoxy group (OCH₃) are attached to the phenyl ring.
- This compound may have applications in drug discovery due to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and novel transformations.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).
Medicine: Evaluate its pharmacological properties (e.g., antitumor, antimicrobial).
Industry: Assess its use as a starting material for other compounds.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C25H28N4O6 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O6/c1-16-3-5-19(6-4-16)28-15-18(13-23(28)30)25(32)27-11-9-17(10-12-27)24(31)26-21-14-20(29(33)34)7-8-22(21)35-2/h3-8,14,17-18H,9-13,15H2,1-2H3,(H,26,31) |
InChI Key |
VBCWCCLXGQCXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


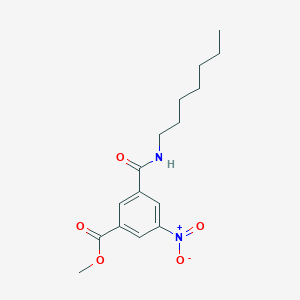
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-methyl-2-(2-phenylethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11021294.png)
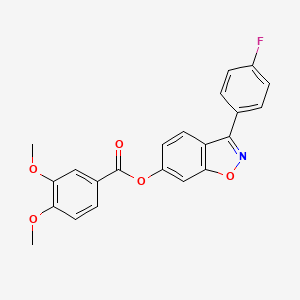
![ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B11021311.png)
![Methyl 5-methyl-2-{[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11021315.png)
![1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021317.png)
![methyl 5-(2-methylpropyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11021324.png)
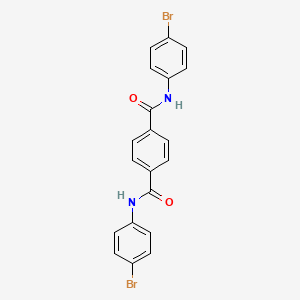
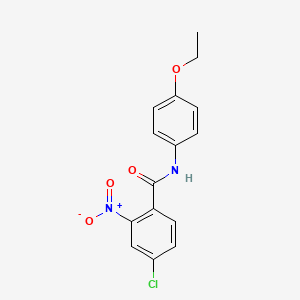
![N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide](/img/structure/B11021352.png)
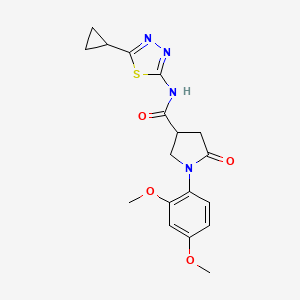
![N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11021369.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11021375.png)
![4-phenyl-6-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B11021379.png)
